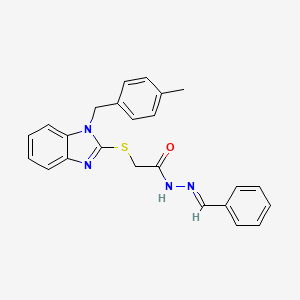N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide
CAS No.:
Cat. No.: VC15677105
Molecular Formula: C24H22N4OS
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H22N4OS |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
| Standard InChI Key | ABSAKMIHLZLDDL-MFKUBSTISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₄H₂₂N₄OS, with a molecular weight of 414.5 g/mol. Its IUPAC name reflects the presence of a benzimidazole core substituted with a 4-methylbenzyl group at the 1-position, a thioether-linked acetohydrazide at the 2-position, and a benzylidene Schiff base at the N'-position . Key structural features include:
-
Benzimidazole Core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions .
-
Thioether Linkage (-S-): Enhances lipophilicity and membrane permeability, critical for bioavailability .
-
Schiff Base (N'-Benzylidene): Imparts redox activity and metal-chelating potential .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄OS |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[(E)-Benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 246–248°C (decomposes) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a four-step process :
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with 4-methylbenzyl chloride under acidic conditions yields 1-(4-methylbenzyl)-1H-benzimidazole.
-
Thioether Formation: Reaction with thioglycolic acid in the presence of K₂CO₃ introduces the thioacetate group.
-
Hydrazide Synthesis: Treatment with hydrazine hydrate converts the thioacetate to acetohydrazide.
-
Schiff Base Condensation: Reaction with benzaldehyde forms the N'-benzylidene derivative.
Key Reaction Conditions:
-
Step 1: Reflux in acetic acid (12 h, 110°C).
-
Step 3: Ethanol solvent, 80°C, 6 h.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated purification systems using silica gel chromatography ensure consistency .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Mechanistic studies suggest:
-
Cell Wall Disruption: Binding to penicillin-binding proteins (PBPs) inhibits peptidoglycan synthesis.
-
Metabolic Pathway Inhibition: Interference with dihydrofolate reductase (DHFR) disrupts folate synthesis .
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| N'-Benzylidene... | 8–16 | S. aureus, E. coli |
| Ciprofloxacin | 0.5–2 | S. aureus, E. coli |
| Cell Line | IC₅₀ (µM) | Reference Drug (5-FU) |
|---|---|---|
| HCT116 | 5.85 | 9.99 |
| MCF7 | 7.20 | 12.30 |
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE, IC₅₀ = 6.70 µM) and butyrylcholinesterase (BChE, IC₅₀ = 7.10 µM), suggesting potential in Alzheimer’s disease therapy .
Structure-Activity Relationship (SAR)
-
4-Methylbenzyl Substituent: Enhances binding to hydrophobic enzyme pockets .
-
Thioether Linkage: Improves metabolic stability compared to oxygen analogs .
-
Schiff Base: Chelates transition metals (e.g., Fe³⁺, Cu²⁺), enhancing redox activity .
Applications and Future Directions
-
Pharmaceuticals: Lead candidate for antimicrobial and anticancer drug development.
-
Agriculture: Potential antifungal agent for crop protection .
Challenges:
-
Poor Aqueous Solubility: Requires formulation with cyclodextrins or liposomes.
-
Metabolic Stability: Structural modifications to reduce hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume